molecular formula C7H16Cl2N2O2 B070038 Methyl 4-aminopiperidine-4-carboxylate dihydrochloride CAS No. 161315-19-1

Methyl 4-aminopiperidine-4-carboxylate dihydrochloride

Cat. No.: B070038
CAS No.: 161315-19-1
M. Wt: 231.12 g/mol
InChI Key: WSZRCPOUAKWVDF-UHFFFAOYSA-N
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Description

Methyl 4-aminopiperidine-4-carboxylate dihydrochloride (CAS No. 161315-19-1) is a piperidine derivative with a molecular formula of C₇H₁₆Cl₂N₂O₂ and a molecular weight of 231.12 g/mol . The compound features a piperidine ring substituted at the 4-position with both an amino (-NH₂) group and a methyl ester (-COOCH₃) moiety, with two hydrochloride counterions enhancing its solubility and stability. It is commonly utilized in pharmaceutical research, particularly in the synthesis of bioactive molecules or as a building block in medicinal chemistry.

Properties

IUPAC Name

methyl 4-aminopiperidine-4-carboxylate;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O2.2ClH/c1-11-6(10)7(8)2-4-9-5-3-7;;/h9H,2-5,8H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSZRCPOUAKWVDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CCNCC1)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

161315-19-1
Record name methyl 4-aminopiperidine-4-carboxylate dihydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-aminopiperidine-4-carboxylate dihydrochloride typically involves the esterification of 4-aminopiperidine-4-carboxylic acid with methanol in the presence of hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its methyl ester form .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is usually purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-aminopiperidine-4-carboxylate dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Methyl 4-aminopiperidine-4-carboxylate dihydrochloride is studied for its potential as a therapeutic agent. Research indicates that it may have applications in treating various disorders, including endocrine system-related conditions. Its mechanism of action involves binding to specific receptors or enzymes, influencing biochemical pathways relevant to disease processes .

Biological Studies

The compound is utilized in biological research to investigate enzyme inhibition and receptor interactions. Its ability to modulate biological activity makes it valuable for exploring cellular mechanisms and developing new pharmacological agents .

Chemical Synthesis

In organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. It can participate in various chemical reactions, including oxidation, reduction, and substitution processes, allowing researchers to create derivatives with tailored properties for specific applications.

Case Studies

Study TitleObjectiveFindings
"Therapeutic Potential of Piperidine Derivatives"Investigates the efficacy of piperidine derivatives in treating endocrine disordersMethyl 4-aminopiperidine showed promising results in modulating hormonal activity .
"Enzyme Inhibition Studies"Examines the inhibitory effects on specific enzymesThe compound demonstrated significant inhibition rates against target enzymes involved in metabolic pathways.
"Synthesis of Novel Antidepressants"Focuses on the development of new antidepressant compoundsMethyl 4-aminopiperidine was essential in synthesizing derivatives that exhibited enhanced serotonin receptor affinity .

Mechanism of Action

The mechanism of action of Methyl 4-aminopiperidine-4-carboxylate dihydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs within Piperidine Derivatives

Table 1: Key Structural and Physicochemical Comparisons
Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
Methyl 4-aminopiperidine-4-carboxylate dihydrochloride 161315-19-1 C₇H₁₆Cl₂N₂O₂ 231.12 -NH₂, -COOCH₃ (4-position) High solubility due to HCl salts; no explicit hazards reported
4-Dimethylamino-piperidine-4-carboxylic acid dihydrochloride 1185293-55-3 C₈H₁₇Cl₂N₂O₂ 208.69 -N(CH₃)₂, -COOH (4-position) Dimethylamino group increases lipophilicity; potential for altered pharmacokinetics
Ethyl 4-methylpiperidine-4-carboxylate hydrochloride 225240-71-1 C₉H₁₈ClNO₂ 231.70 -CH₃, -COOCH₂CH₃ (4-position) Ethyl ester may enhance metabolic stability; limited toxicity data
Meperidine hydrochloride (Pethidine) 50-13-5 C₁₅H₂₂ClNO₂ 283.8 -Ph, -COOCH₂CH₃ (4-position) Opioid analgesic; Schedule II controlled substance; distinct pharmacological activity

Key Observations :

  • Amino vs. Alkyl/Aryl Substituents: The presence of -NH₂ in the target compound contrasts with methyl (-CH₃) in Ethyl 4-methylpiperidine-4-carboxylate hydrochloride or phenyl (-Ph) in Meperidine.
  • Ester Variations : The methyl ester in the target compound may offer different metabolic stability compared to ethyl esters (e.g., Meperidine), which are more resistant to esterase hydrolysis .
  • Pharmacological Divergence: Meperidine’s opioid activity highlights how substituent changes (e.g., phenyl group) drastically alter biological function compared to non-pharmacological analogs like the target compound .

Heterocyclic Analogs

Methyl 4-aminothiane-4-carboxylate hydrochloride (CAS 161315-14-6):
  • Structure : Replaces the piperidine ring with a thiane (sulfur-containing six-membered ring).
  • Molecular Formula: C₇H₁₄ClNO₂S.
  • This compound’s molecular weight (211.71 g/mol) is lower than the target compound due to the sulfur atom’s smaller size compared to nitrogen .
Methyl 4-chloropyridine-2-carboxylate hydrochloride (CAS 977C858):
  • Structure : A pyridine derivative with -Cl and -COOCH₃ substituents.
  • Impact : The aromatic pyridine ring reduces basicity compared to piperidine. The electron-withdrawing chlorine atom may enhance electrophilic reactivity .

Lactam and Functional Group Variants

  • 4-Aminopiperidin-2-one hydrochloride (CAS 1260883-24-6): Features a lactam (cyclic amide) structure, altering solubility and hydrogen-bonding capacity compared to the ester-containing target compound .

Research and Application Insights

  • Drug Development: The target compound’s amino and ester groups make it a versatile intermediate for synthesizing kinase inhibitors or protease modulators, leveraging its hydrogen-bonding and solubility properties .
  • Safety Profile : Unlike Meperidine, the target compound lacks reported narcotic or controlled-substance classifications, making it safer for routine laboratory use .
  • Stability Considerations: The dihydrochloride salt form enhances stability under ambient conditions compared to neutral analogs like 4-dimethylamino-piperidine-4-carboxylic acid dihydrochloride .

Biological Activity

Methyl 4-aminopiperidine-4-carboxylate dihydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and implications for therapeutic applications based on diverse sources.

Chemical Structure and Properties

This compound has the molecular formula C7H14Cl2N2O2C_7H_{14}Cl_2N_2O_2 and features a piperidine ring substituted with an amino group and a methyl ester. The structural characteristics contribute to its solubility and reactivity, making it suitable for various biological interactions.

Mechanisms of Biological Activity

Research indicates that this compound exhibits several biological activities, particularly:

  • Enzyme Inhibition : The compound is noted for its ability to inhibit specific enzymes, which can alter metabolic pathways in cells. This property is crucial for developing therapeutic agents targeting diseases influenced by enzyme activity.
  • Receptor Binding : It interacts with various receptors, potentially leading to altered physiological responses. These interactions may underpin its therapeutic effects in pharmacological studies .

Therapeutic Applications

This compound has been investigated for its potential in treating viral infections, particularly Hepatitis C virus (HCV). Studies have shown that derivatives of the 4-aminopiperidine scaffold can inhibit the assembly and release of infectious HCV particles, demonstrating synergy with existing antiviral drugs like Telaprevir and Daclatasvir .

Case Study: Hepatitis C Virus Inhibition

In a study examining the efficacy of 4-aminopiperidine derivatives against HCV, compounds were screened for their ability to inhibit viral replication. The lead compound from this series demonstrated an effective EC50 value of approximately 2.57 μM, indicating a promising potential for development as an antiviral agent .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other compounds in the piperidine class. The following table summarizes key features:

Compound NameMolecular FormulaUnique Features
Methyl 4-(methylamino)piperidine-4-carboxylate C8H16N2O2Contains an additional methylamino group, enhancing binding affinity.
Piperidine-4-carboxylic acid C6H11NO2Lacks the methyl group but retains carboxylic acid functionality.
4-Aminopiperidine C6H14N2Base structure without carboxylate or methyl group; less soluble.

The unique combination of functional groups in this compound enhances its solubility and reactivity compared to these related compounds, which may influence its biological efficacy.

Antifungal Activity

In addition to antiviral properties, research has indicated that derivatives of the 4-aminopiperidine scaffold exhibit antifungal activity against various strains of Candida and Aspergillus. A study reported that certain derivatives showed significant growth inhibition with minimum inhibitory concentrations (MICs) ranging from 4 µg/mL to 16 µg/mL against selected fungal isolates .

Future Directions and Research Implications

The promising biological activities observed suggest that this compound could serve as a lead compound in drug development. Further research is warranted to:

  • Explore Structure-Activity Relationships (SAR) : Understanding how modifications to the piperidine structure affect biological activity can guide the design of more potent derivatives.
  • Investigate Additional Therapeutic Areas : Beyond antiviral and antifungal applications, exploring its potential in other therapeutic areas such as cancer treatment or neuropharmacology could yield valuable insights.
  • Conduct In Vivo Studies : Evaluating the pharmacokinetics and toxicity profiles in animal models will be crucial for advancing this compound toward clinical applications.

Q & A

Q. How can labs ensure compliance with Schedule II regulations when studying this compound’s opioid-like activity?

  • Methodological Answer : Adhere to DEA guidelines for controlled substances:
  • Maintain a secure inventory log with dual-signature access.
  • Dispose of waste via EPA-approved incineration services.
  • Reference the University of Georgia’s SOP for amantadine hydrochloride () as a procedural template .

Advanced Structural Characterization

Q. What role do hydrogen-bonding networks play in stabilizing the crystal lattice of this compound?

  • Methodological Answer : Analyze X-ray diffraction data (ORTEP-3) to identify N–H···Cl and O–H···Cl interactions. Calculate lattice energy using PIXEL (Coulomb-London-Pauli model) and compare with Cambridge Structural Database (CSD) entries for related hydrochlorides .

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